molecular formula C10H13FO2 B6307300 4-Fluoro-2-isopropoxy-1-methoxybenzene CAS No. 1369942-74-4

4-Fluoro-2-isopropoxy-1-methoxybenzene

Cat. No.: B6307300
CAS No.: 1369942-74-4
M. Wt: 184.21 g/mol
InChI Key: FSGIEVAUKUFUHI-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methoxy group.

Properties

IUPAC Name

4-fluoro-1-methoxy-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGIEVAUKUFUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropoxy-1-methoxybenzene can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropoxy-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-Fluoro-2-isopropoxy-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropoxy-1-methoxybenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-isopropoxy-1-methylbenzene
  • 1-Fluoro-4-iodo-2-methoxybenzene
  • 4-Fluoro-2-methylphenol

Uniqueness

4-Fluoro-2-isopropoxy-1-methoxybenzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Biological Activity

4-Fluoro-2-isopropoxy-1-methoxybenzene, with the molecular formula C10H13FO2C_{10}H_{13}FO_2, is an organic compound characterized by the presence of a fluorine atom, an isopropyl group, and a methoxy group on a benzene ring. This unique structural arrangement contributes to its potential biological activities and makes it a subject of interest in various fields, including medicinal chemistry and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several mechanisms:

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with biomolecules.
  • Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, enabling the formation of new compounds that may possess distinct biological properties.
  • Oxidation and Reduction : The compound can be oxidized to form quinones or reduced to its corresponding alcohols, altering its reactivity and potential interactions with biological systems.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of related compounds. For example, 4-Fluoro-2-methoxyphenol (a structural analog) has been shown to inhibit NADPH oxidase activity, myeloperoxidase chlorinating activity, and tumor necrosis factor-alpha (TNFα) release from peripheral blood mononuclear cells. This increased potency was attributed to enhanced lipophilicity, which facilitates cellular uptake . Such mechanisms could imply that this compound may also possess anti-inflammatory properties worth investigating.

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for versatile reactivity in constructing more complex molecules. It can be employed in:

  • Synthesis of Specialty Chemicals : Utilized in the production of various specialty chemicals due to its reactivity.
  • Drug Discovery : Investigated as a lead compound for developing new therapeutic agents targeting specific biological pathways .

Case Studies

StudyFocusFindings
Study on Tyrosinase InhibitionEvaluation of enzyme inhibitorsDerivatives showed competitive inhibition with IC50 values as low as 0.18 μM .
Anti-inflammatory ActivityEvaluation of inflammatory responseIncreased potency in inhibiting NADPH oxidase and TNFα release attributed to enhanced lipophilicity .

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